1-Methyl-2-tetralone

Overview

Description

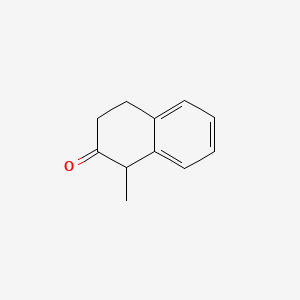

1-Methyl-2-tetralone is a technical grade compound with a molecular formula of C11H12O . It has a molecular weight of 160.21 . The compound is in liquid form .

Synthesis Analysis

The synthesis of 1-Methyl-2-tetralone involves several processes. For instance, it undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes . Other methods include the use of organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors to enable an intramolecular arene alkylation reaction .Molecular Structure Analysis

The molecular structure of 1-Methyl-2-tetralone is represented by the SMILES stringCC1C(=O)CCc2ccccc12 . This indicates that the compound consists of a cyclic structure with a ketone functional group. Chemical Reactions Analysis

1-Methyl-2-tetralone undergoes various chemical reactions. For example, it participates in enantioselective hydrogenation reactions catalyzed by 1,4-diamine-ruthenium (II) complexes . It can also undergo intramolecular arene alkylation reactions in the presence of an organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors .Physical And Chemical Properties Analysis

1-Methyl-2-tetralone is a liquid with a density of 1.02 g/mL at 25 °C . It has a boiling point of 261 °C . The refractive index is 1.553 . The compound has a molar refractivity of 47.9±0.3 cm^3, a polar surface area of 17 Å^2, and a molar volume of 152.8±3.0 cm^3 .Scientific Research Applications

Decarboxylation and Oxidation Processes

1-Methyl-2-tetralone has been studied in the context of chemical reactions, particularly involving decarboxylation and oxidation. For example, the formation of 2-methyl-1-tetralone from the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid is notable. This process involves 2-methyl-3,4-dihydro-1-naphthol as an intermediate, which reacts with atmospheric oxygen leading to 2-hydroperoxy-2-methyl-1-tetralone. The oxidation mechanism is confirmed by quantum chemical calculations (Riahi, Muzart, Abe, & Hoffmann, 2013).

Production of Optically Active Ketones

1-Methyl-2-tetralone has been utilized in producing optically active ketones. A study demonstrated that 2-methyl-1-indanone and 2-methyl-1-tetralone could be obtained with enantiomeric excesses from the corresponding β-ketoesters through a multistep reaction, highlighting the role of 1-methyl-2-tetralone in asymmetric synthesis (Aboulhoda et al., 1994).

Preparation of Heterocyclic Products

Dilithiated 1-tetralone or 2-tetralone carboalkoxyhydrazones have been used to prepare various fused-ring heterocyclic products with considerable application potential. This includes alkyl 4,5-dihydro-2H-benz[g]indazole-2-carboxylates and methyl 4,5-dihydro-2H-benz[e]indazole-2-carboxylates, showcasing 1-Methyl-2-tetralone's role in synthesizing complex heterocyclic structures (Grant et al., 2003).

Asymmetric Hydrogenation Applications

The compound has also been a subject of interest in asymmetric hydrogenation research. For instance, a combined system of a RuCl(2)(binap)(1,4-diamine) complex and t-C(4)H(9)OK in i-C(3)H(7)OH catalyzed enantioselective hydrogenation of various 1-tetralone derivatives, including 2-methyl-1-tetralone (Ohkuma et al., 2004).

Applications in Drug Resistance Studies

4-Hydroxy-α-tetralone and its derivative have been investigated as potential drug resistance reversal agents in multi-drug resistant Escherichia coli. These compounds, when combined with tetracycline, showed inhibition of ATP-dependent efflux pumps and significant down-expression of efflux pump genes, indicating a role in combating antibiotic resistance (Dwivedi et al., 2014).

Synthesis of Plant Hormone Analogues

1-Methyl-2-tetralone derivatives have been synthesized as analogues of the plant hormone abscisic acid. These analogues were designed to incorporate essential structural elements and functional groups of the parent molecule for enhanced biological activity in plants (Nyangulu et al., 2006).

Mechanism of Action

Target of Action

It’s known that this compound is used as a biochemical reagent , suggesting it interacts with various biological targets.

Mode of Action

It’s known that similar compounds can undergo reactions such as the spin-forbidden addition of molecular oxygen to stable enol intermediates . This process involves the deprotonation of the organic substrate, promoting charge-transfer between the two partners and inducing intersystem crossing between the triplet and singlet states involved in the process .

Biochemical Pathways

One study mentions the cofactorless peroxidation of 2-methyl-3,4-dihydro-1-naphthol, a similar compound . This process could potentially involve various biochemical pathways related to oxidative stress and cellular metabolism.

Pharmacokinetics

Its molecular weight is known to be 160212 Da , which could influence its absorption and distribution within the body.

Result of Action

Similar compounds have been studied for their potential role in photodynamic therapy , a technique used for the treatment of certain kinds of tumors. In this context, the compound could potentially interact with molecular oxygen, leading to the formation of reactive oxygen species, which can induce apoptosis and necrosis of tumor cells .

Action Environment

It’s known that similar compounds can undergo reactions with atmospheric oxygen , suggesting that environmental factors such as oxygen concentration could potentially influence the compound’s action.

properties

IUPAC Name |

1-methyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZQKUJGVYFKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-tetralone | |

CAS RN |

4024-14-0 | |

| Record name | 3,4-Dihydro-1-methyl-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4024-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylnaphthalen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004024140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4024-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetrahydro-1-methylnaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-Methyl-2-tetralone?

A1: 1-Methyl-2-tetralone is a bicyclic ketone composed of a benzene ring fused to a cyclohexane ring. Its structure features a ketone group at position 2 and a methyl substituent at position 1 of the tetralin framework.

Q2: How is 1-Methyl-2-tetralone typically synthesized?

A2: Several synthetic routes have been explored for 1-Methyl-2-tetralone. One approach involves a multi-step synthesis starting from 3-isopropylanisole, progressing through various intermediates like 5-isopropyl-7-methoxy-1-methyl-2-tetralone. Another method utilizes 6-methoxy-1-methyl-3,4-dihydronaphthalene, converting it to the desired tetralone via oxidation with lead tetraacetate and subsequent rearrangement. A simplified synthesis using readily available starting materials has also been reported.

Q3: What is the significance of the stereochemistry in reactions involving 1-Methyl-2-tetralone?

A3: The presence of the methyl group at position 1 introduces chirality, making 1-Methyl-2-tetralone a chiral molecule. This chirality plays a significant role in reactions, especially those involving the formation of new stereocenters. For instance, in the zirconium alkoxide-catalyzed Meerwein-Ponndorf-Verley reduction of 1-Methyl-2-tetralone, the reaction exhibits high stereoselectivity, preferentially yielding the cis alcohol.

Q4: How has 1-Methyl-2-tetralone been utilized in total synthesis efforts?

A4: 1-Methyl-2-tetralone serves as a valuable starting material in the total synthesis of complex natural products. It has been successfully employed in the synthesis of (±)-Taxodione, a tumor inhibitor. Additionally, it played a key role in synthesizing (±)-Royleanone, leveraging its structural framework to construct the target molecule's core structure.

Q5: What is the role of 1-Methyl-2-tetralone derivatives in medicinal chemistry?

A5: Derivatives of 1-Methyl-2-tetralone have shown potential in medicinal chemistry. For example, aminotetralone analogs of ketamine, synthesized by incorporating structural features of both ketamine and cathinone, were evaluated for their hypnotic and locomotor properties in mice. These studies highlight the potential of 1-Methyl-2-tetralone derivatives as scaffolds in drug discovery, particularly for central nervous system-related therapies.

Q6: Has 1-Methyl-2-tetralone been studied in the context of organometallic chemistry?

A6: Yes, 1-Methyl-2-tetralone has been incorporated into organometallic compounds. Specifically, researchers synthesized planar chiral (η6-arene)Cr(CO)3 complexes containing a carboxylic acid derivative derived from 1-Methyl-2-tetralone. These organometallic derivatives were further utilized in preparing analogs of the antibiotic platensimycin, illustrating the potential of incorporating 1-Methyl-2-tetralone into organometallic frameworks for medicinal chemistry applications.

Q7: Are there any documented photochemical reactions involving 1-Methyl-2-tetralone?

A7: The photochemistry of 1-Methyl-2-tetralone has been investigated, particularly in the context of diepoxy ketones. Irradiation of trans-1,1′:3,4-Diepoxy-1-methyl-2-tetralone led to the formation of various products, including phenols and a pyrone derivative. This highlights the reactivity of 1-Methyl-2-tetralone derivatives under photochemical conditions, leading to interesting rearrangements and the formation of diverse molecular structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.